molecular formula C29H40O4 B1670588 Dihydrocelastrol CAS No. 193957-88-9

Dihydrocelastrol

Cat. No. B1670588
M. Wt: 452.6 g/mol
InChI Key: WZAUFGYINZYCKH-JJWQIEBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocelastrol (DHCE) is a molecule synthesized from celastrol, a triterpene purified from the medicinal plant Tripterygium wilfordii . It has been found to show antitumor activities both in vitro and in vivo, and exerts stronger inhibitory effects than celastrol on bortezomib-resistant (BTZ-R) cells .


Synthesis Analysis

Dihydrocelastrol is synthesized by hydrogenating celastrol, a triterpene isolated from the Chinese medicinal plant Tripterygium regelii .


Chemical Reactions Analysis

Dihydrocelastrol has been found to inhibit the biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA) strains . It also disturbed the expression of gene related to α-hemolysin (hla) and down-regulated the expressions of crucial biofilm-associated genes in MRSA .

Future Directions

Dihydrocelastrol may become a potential therapeutic option that warrants clinical evaluation for BTZ-R MM . It has also been suggested that friedelane-based pentacyclic triterpenoids, especially dihydrocelastrol, have the potential to be candidates for use in controlling biofilm-related infections and for use as important components of anti-virulence strategies for fighting against MRSA infection .

properties

CAS RN

193957-88-9

Product Name

Dihydrocelastrol

Molecular Formula

C29H40O4

Molecular Weight

452.6 g/mol

IUPAC Name

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

WZAUFGYINZYCKH-JJWQIEBTSA-N

Isomeric SMILES

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C

SMILES

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dihydrocelastrol;  DHCE. (-)-Triptohypol C;  Triptohypol C.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydrocelastrol
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